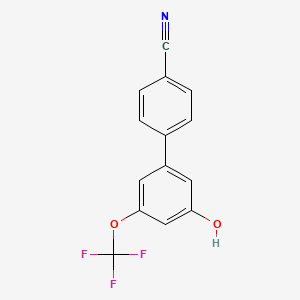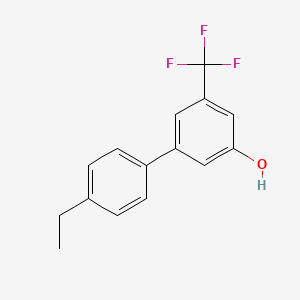
5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP) is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a substrate for enzymes and as an inhibitor of protein-protein interactions. The compound is also believed to interact with metal ions and to act as a chromophore for fluorescence spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is believed that the compound may have an effect on the activity of enzymes, proteins, and metal ions. It has also been suggested that it may act as a ligand for metal ions and as an inhibitor of protein-protein interactions.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a stable compound, and it is soluble in a variety of solvents. The main limitation of using 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, so it is difficult to predict its exact effects.
Future Directions
The potential applications of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% in scientific research are vast, and there are many future directions that could be explored. These include further investigations into its mechanism of action, its effects on enzymes and proteins, and its potential as a chromophore for fluorescence spectroscopy. Additionally, further research could be conducted into its potential as a ligand for metal ions, its effects on protein-protein interactions, and its potential as a substrate for the enzymatic synthesis of other compounds.
Synthesis Methods
5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a variety of methods, including the reaction of 4-formylphenol with trifluoroacetic anhydride in the presence of a base such as sodium carbonate. This reaction results in the formation of an intermediate, which is then treated with trifluoromethoxyphenol and heated to produce the desired product. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile. The reaction is typically complete within 2-3 hours.
Scientific Research Applications
5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the enzymatic synthesis of other compounds, as a chromophore for fluorescence spectroscopy, and as a reagent for the synthesis of other compounds. It has also been used as an inhibitor of enzymes, as an inhibitor of protein-protein interactions, and as a ligand for metal ions.
properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-13-6-11(5-12(19)7-13)10-3-1-9(8-18)2-4-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVKTEJKULGMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686525 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261989-82-5 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














